Etafedrine hydrochloride

Overview

Description

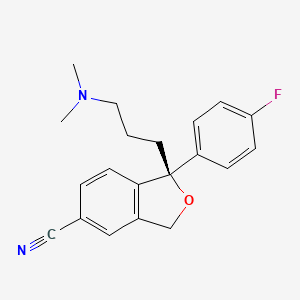

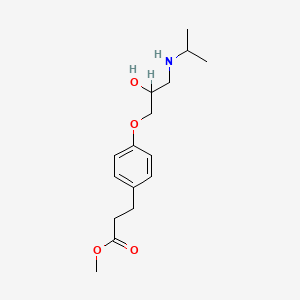

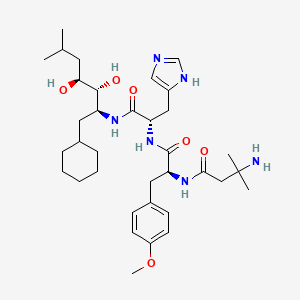

Etafedrine Hydrochloride, also known as ethylephedrine hydrochloride, is a long-acting bronchodilator. It was previously available under brand names such as Nethaprin and Dalmacol. This compound is primarily used to treat conditions characterized by bronchial congestion and bronchospasm, such as acute bronchitis, chronic bronchitis, and bronchial asthma .

Scientific Research Applications

Etafedrine Hydrochloride has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: Studied for its effects on the sympathetic nervous system and its role as a bronchodilator.

Medicine: Investigated for its therapeutic potential in treating respiratory conditions and its pharmacokinetics and pharmacodynamics.

Industry: Utilized in the formulation of pharmaceutical products aimed at treating bronchial congestion and bronchospasm

Mechanism of Action

Safety and Hazards

Preparation Methods

Synthetic Routes and Reaction Conditions: Etafedrine is synthesized by alkylating ephedrine with ethyl iodide. The hydrochloride salt is prepared by passing hydrogen chloride through a solution of ethylephedrine in diethyl ether .

Industrial Production Methods: The industrial production of Etafedrine Hydrochloride involves the same synthetic route, ensuring the purity and consistency required for pharmaceutical applications. The process is carried out under controlled conditions to maintain the quality of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.

Reduction: Reduction reactions are less common for this compound due to its stable structure.

Substitution: Substitution reactions can occur, particularly involving the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may produce various alkylated derivatives .

Comparison with Similar Compounds

Ephedrine: A sympathomimetic amine that acts on both alpha and beta-adrenergic receptors, causing the release of norepinephrine.

Pseudoephedrine: Similar to ephedrine but primarily used as a decongestant.

Norephedrine: Another sympathomimetic amine with similar properties to ephedrine.

Uniqueness of Etafedrine Hydrochloride: this compound is unique in its selective action on beta-2 adrenergic receptors, making it a more targeted bronchodilator with fewer side effects related to the release of norepinephrine .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Etafedrine HCl can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-Phenylethanol", "Hydrogen chloride gas", "Sodium hydroxide", "Methyl iodide", "Red phosphorus", "Hydrogen gas", "Ethylamine" ], "Reaction": [ "Step 1: 2-Phenylethanol is first reacted with hydrochloric acid to yield 2-phenylethyl chloride.", "Step 2: 2-Phenylethyl chloride is then reacted with sodium hydroxide to yield 2-phenylethyl alcohol.", "Step 3: 2-Phenylethyl alcohol is then reacted with methyl iodide in the presence of red phosphorus to yield 2-phenylethyl methyl ether.", "Step 4: 2-Phenylethyl methyl ether is then hydrogenated in the presence of hydrogen gas and a palladium catalyst to yield 2-phenylethylamine.", "Step 5: 2-Phenylethylamine is then reacted with ethylamine in the presence of hydrogen chloride gas to yield Etafedrine HCl." ] } | |

CAS No. |

530-35-8 |

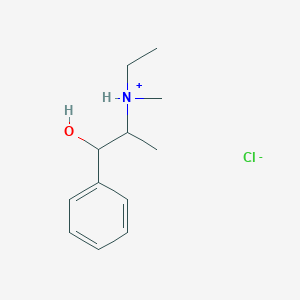

Molecular Formula |

C12H19NO.ClH C12H20ClNO |

Molecular Weight |

229.74 g/mol |

IUPAC Name |

(1R,2S)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C12H19NO.ClH/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11;/h5-10,12,14H,4H2,1-3H3;1H/t10-,12-;/m0./s1 |

InChI Key |

WRONACHIHQGZSD-JGAZGGJJSA-N |

Isomeric SMILES |

CCN(C)[C@@H](C)[C@@H](C1=CC=CC=C1)O.Cl |

SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O.Cl |

Canonical SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O.Cl |

Appearance |

Solid powder |

| 5591-29-7 | |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

7681-79-0 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

etafedrine etafedrine hydrochloride etafedrine hydrochloride, (R-(R*,S*))-isomer etafedrine, (R*,S*)-isomer etafedrine, R-(R*,S*) etaphedrine L-N-ethylephedrine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.